Lipophilicity (XLogP3) Differentiates Methyl 6-methyl-4-(p-tolyl)picolinate from Methyl 6-methylpicolinate
The target compound exhibits a computed XLogP3 value of 3.4 [1]. This represents a significant increase in lipophilicity compared to the structurally simpler analog Methyl 6-methylpicolinate, which has a computed XLogP3 value of 1.4 [2]. The increased lipophilicity is a direct consequence of the 4-(p-tolyl) substitution on the pyridine core.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | Methyl 6-methylpicolinate: 1.4 |
| Quantified Difference | +2.0 units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release) |
Why This Matters
This quantifiable difference in lipophilicity directly influences membrane permeability and hydrophobic interactions, making the target compound a distinct entity for biological assay design or material science applications where logP optimization is critical.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 72942074, Methyl 6-methyl-4-(p-tolyl)picolinate. Retrieved April 21, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 73022, Methyl 6-methylpyridine-2-carboxylate. Retrieved April 21, 2026. View Source
